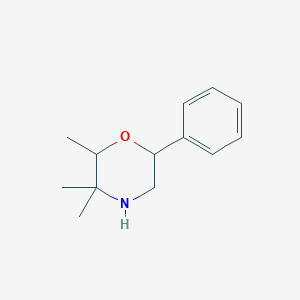

2,3,3-Trimethyl-6-phenylmorpholine

Description

Contextualizing 2,3,3-Trimethyl-6-phenylmorpholine within Contemporary Morpholine (B109124) Chemistry

This compound is a tetrasubstituted morpholine derivative. Its structure is characterized by a phenyl group at the C6 position and three methyl groups: one at the C2 position and a gem-dimethyl group at the C3 position. This specific substitution pattern places it within the class of phenylmorpholines, a group of compounds that has been the subject of considerable research.

The synthesis of polysubstituted morpholines, particularly those with defined stereochemistry, presents a significant challenge to synthetic chemists. nih.gov Modern synthetic strategies often employ multi-component reactions or palladium-catalyzed carboamination reactions to construct the morpholine ring with high levels of control over the substitution pattern and stereochemistry. nih.govnih.gov The synthesis of a compound like this compound would likely require a multi-step sequence, potentially involving the construction of a suitably substituted amino alcohol precursor followed by cyclization. The presence of a gem-dimethyl group at the C3 position adds a layer of complexity to its synthesis, as this motif can influence the ring's conformation and reactivity.

Historical Perspectives on Structurally Related Phenylmorpholine Scaffolds in Academic Research

The academic interest in phenylmorpholine scaffolds is not a recent phenomenon. A significant body of research has been built around structurally related compounds, most notably phenmetrazine (3-methyl-2-phenylmorpholine) and phendimetrazine (B1196318) ((2S,3S)-3,4-dimethyl-2-phenylmorpholine). wikipedia.orgresearchgate.net These compounds were initially investigated for their stimulant and anorectic properties. wikipedia.orgresearchgate.net

The study of these earlier phenylmorpholines provided valuable insights into the structure-activity relationships within this class of compounds. Research has explored how substitutions on the phenyl ring and the morpholine core influence their biological activity. wikipedia.orgresearchgate.net For instance, the stereochemistry of the substituents has been shown to be a critical determinant of their pharmacological effects.

Current Academic Research Trajectories for Complex Morpholine Derivatives

Contemporary research on morpholine derivatives is focused on the development of novel synthetic methodologies to access increasingly complex and diverse structures. organic-chemistry.org There is a growing emphasis on stereoselective synthesis to generate enantiomerically pure morpholines for biological evaluation. nih.gov The development of catalytic and asymmetric methods is a key area of investigation, aiming to improve the efficiency and sustainability of morpholine synthesis. nih.gov

Furthermore, the exploration of the biological activities of complex morpholine derivatives continues to be a major driver of research. Scientists are incorporating the morpholine scaffold into a wide range of molecular frameworks to develop new therapeutic agents for various diseases. sci-hub.se The unique conformational properties of the morpholine ring, coupled with the ability to introduce multiple points of diversity, make it an attractive building block in the design of new bioactive molecules. nih.gov Research into compounds like this compound, with its specific and complex substitution pattern, would contribute to the expanding knowledge base of this important class of heterocycles.

Structure

3D Structure

Properties

Molecular Formula |

C13H19NO |

|---|---|

Molecular Weight |

205.30 g/mol |

IUPAC Name |

2,3,3-trimethyl-6-phenylmorpholine |

InChI |

InChI=1S/C13H19NO/c1-10-13(2,3)14-9-12(15-10)11-7-5-4-6-8-11/h4-8,10,12,14H,9H2,1-3H3 |

InChI Key |

NVJGMLHJGFIUHC-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(NCC(O1)C2=CC=CC=C2)(C)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,3,3 Trimethyl 6 Phenylmorpholine and Its Stereoisomers

Stereoselective Synthesis of the 2,3,3-Trimethyl-6-phenylmorpholine Core

The core structure of this compound requires the assembly of a 1,4-oxazinane ring with a specific substitution pattern. The key challenge lies in the diastereoselective and enantioselective control of the stereocenters at positions 2, 3, and 6.

Diastereoselective Approaches to Morpholine (B109124) Ring Formation

The diastereoselective synthesis of the morpholine ring can be approached through various cyclization strategies. A common and effective method involves the cyclization of substituted 1,2-amino alcohols. For the target molecule, a plausible precursor would be a substituted 2-amino-2-methyl-1-phenylethanol derivative. The reaction of such an amino alcohol with a suitable C2-synthon, followed by cyclization, can afford the desired morpholine ring.

One established method for the synthesis of related phenmetrazine analogs involves the reaction of a substituted 2-bromopropiophenone (B137518) with an appropriate ethanolamine, followed by reductive cyclization. nih.govwikipedia.org Adapting this for this compound would likely involve starting with a 2-bromo-2-methylpropiophenone derivative and reacting it with an N-alkylethanolamine. The subsequent cyclization, often acid-catalyzed, would need to be optimized to control the diastereoselectivity at the C2 and C6 positions.

Palladium-catalyzed hydroamination reactions represent another powerful tool for the stereoselective synthesis of substituted morpholines. rsc.org This approach could potentially be applied to the cyclization of an appropriately designed aminoalkene precursor, derived from a chiral amino alcohol, to furnish the morpholine ring with high diastereoselectivity.

Enantioselective Synthesis via Chiral Catalysis or Chiral Auxiliaries

Achieving enantioselectivity in the synthesis of this compound is crucial for accessing specific stereoisomers. This can be accomplished through several strategies, including the use of chiral catalysts or chiral auxiliaries.

Chiral Pool Synthesis: A common approach is to start from readily available chiral building blocks. For instance, (S)-phenylalanol could be a starting material for the synthesis of (S)-3-(phenylmethyl)morpholine. acs.org For the target molecule, a chiral amino alcohol precursor bearing the gem-dimethyl group would be required.

Asymmetric Catalysis: Enantioselective synthesis can be achieved through catalytic asymmetric reactions. For example, the enantioselective synthesis of 3-substituted morpholines has been accomplished via a tandem hydroamination and asymmetric transfer hydrogenation from aminoalkyne substrates using a chiral ruthenium catalyst. organic-chemistry.org Adapting such a method would require the design of a suitable substrate that incorporates the necessary methyl and phenyl groups. Furthermore, dual nickel- and photoredox-catalyzed approaches have been developed for the preparation of enantioenriched N-benzylic heterocycles, which could be a viable strategy. nih.gov

Chiral Auxiliaries: The use of chiral auxiliaries, such as Ellman's auxiliary, has been successful in the diastereoselective synthesis of chiral piperazines. nih.gov A similar strategy could be envisioned for the synthesis of the chiral amino alcohol precursor to this compound, where the auxiliary would guide the stereoselective introduction of one of the stereocenters, which could then direct the formation of the others.

Functionalization Strategies for the Phenyl Moiety

Modification of the phenyl ring of this compound can lead to a diverse range of analogs with potentially altered biological activities. Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, can be employed to introduce substituents onto the phenyl ring. The directing effects of the morpholine ring and any existing substituents would govern the position of functionalization. For instance, functionalization at the meta position of a phenyl ring has been achieved in related structures. nih.gov

Furthermore, modern cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, provide powerful tools for introducing a wide variety of substituents onto the phenyl ring. These reactions would typically be performed on a precursor containing a handle, such as a halogen or a boronic acid derivative, on the phenyl ring prior to or after the morpholine ring formation. The synthesis of fentanyl analogs has demonstrated the utility of modifying phenyl groups with alkyl and alkoxy substituents. nih.gov

Derivatization at the Nitrogen Atom (N-Alkylation)

The nitrogen atom of the morpholine ring is a key site for derivatization, allowing for the introduction of various alkyl and functionalized groups. N-alkylation can be achieved through several methods. The classical approach involves the reaction of the secondary amine with an alkyl halide in the presence of a base.

More advanced and milder methods utilize reductive amination, where the morpholine is reacted with an aldehyde or ketone in the presence of a reducing agent. The "borrowing hydrogen" or "hydrogen autotransfer" strategy is an atom-efficient method for N-alkylation using alcohols as alkylating agents, catalyzed by transition metal complexes, such as those of ruthenium or iridium. This method avoids the use of stoichiometric activating agents and produces water as the only byproduct.

Green Chemistry Principles in Morpholine Synthesis Research

The application of green chemistry principles to the synthesis of morpholine derivatives is an area of growing importance, aiming to reduce the environmental impact of chemical processes. mdpi.com Key aspects include the use of safer solvents, minimizing waste, and employing catalytic methods.

Recent research has focused on developing one- or two-step, redox-neutral protocols for morpholine synthesis from 1,2-amino alcohols using reagents like ethylene (B1197577) sulfate, which avoids the use of hazardous reagents like chloroacetyl chloride and strong reducing agents. nih.govchemrxiv.org The use of water as a solvent, where feasible, is a significant step towards greener synthesis. nih.gov Microwave-assisted synthesis and other energy-efficient techniques are also being explored to reduce reaction times and energy consumption. nih.gov The use of morpholine itself as a greener alternative for Fmoc removal in solid-phase peptide synthesis highlights the favorable environmental profile of this heterocycle. nih.gov

Methodological Innovations in Cyclization Reactions for Substituted Morpholine Rings

Recent innovations in cyclization reactions have expanded the toolbox for the synthesis of substituted morpholines. Palladium-catalyzed intramolecular hydroamination of aminoalkenes offers a highly stereoselective route to 2,5-disubstituted morpholines. rsc.org Iron(III)-catalyzed diastereoselective synthesis of 2,6- and 3,5-disubstituted morpholines from 1,2-amino ethers and 1,2-hydroxy amines has also been reported. organic-chemistry.org

The synthesis of 2-methylene morpholines and 3,4-dihydro-2H-1,4-oxazines from amino acid-derived alkynols via silver(I)-catalyzed intramolecular cyclization showcases the potential of metal-catalyzed cyclizations to access diverse morpholine derivatives. arkat-usa.org These innovative methods often provide higher levels of stereocontrol and functional group tolerance compared to traditional approaches, enabling the synthesis of complex and highly substituted morpholine scaffolds.

Detailed Spectroscopic and Structural Elucidation Studies of 2,3,3 Trimethyl 6 Phenylmorpholine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

No specific ¹H or ¹³C NMR data, including chemical shifts, coupling constants, or data from 2D NMR experiments like COSY, HSQC, or HMBC, for 2,3,3-trimethyl-6-phenylmorpholine have been reported in the reviewed literature. Consequently, a detailed stereochemical and conformational analysis based on NMR spectroscopy for this particular compound cannot be provided.

Chiroptical Spectroscopy for Absolute Configuration Determination

There is no published research on the use of chiroptical methods, such as Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD), to determine the absolute configuration of the chiral centers in this compound.

X-ray Crystallography for Solid-State Molecular Geometry

A search for crystallographic information from databases such as the Cambridge Structural Database (CSD) yielded no results for the crystal structure of this compound. Therefore, precise data on its solid-state molecular geometry, including bond lengths, bond angles, and packing interactions, are not available.

Mass Spectrometry for Elucidating Reaction Pathways and Research on Potential Biotransformation Products

While mass spectrometric data are available for numerous phenylmorpholine analogues, no specific mass spectra or fragmentation pathway analyses for this compound were found. This includes research on its potential biotransformation products.

Table of Related Chemical Compounds

Computational Chemistry and Theoretical Investigations of 2,3,3 Trimethyl 6 Phenylmorpholine

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical (QM) calculations, based on the principles of quantum physics, are fundamental to understanding the electronic landscape of a molecule. Methods like Density Functional Theory (DFT) can be used to calculate a variety of molecular properties that are crucial for predicting reactivity.

For 2,3,3-trimethyl-6-phenylmorpholine, QM calculations would typically involve optimizing the molecule's geometry to find its most stable three-dimensional structure. From this optimized structure, a range of electronic properties can be determined. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more likely to be reactive. The MEP map highlights regions of positive and negative electrostatic potential on the molecule's surface, indicating likely sites for electrophilic and nucleophilic attack, respectively.

Table 1: Hypothetical Quantum Mechanical Descriptors for this compound

| Descriptor | Hypothetical Value | Significance |

| Total Energy (Hartree) | -850.123 | Overall stability of the molecule |

| HOMO Energy (eV) | -6.54 | Energy of the highest occupied molecular orbital; relates to electron-donating ability |

| LUMO Energy (eV) | -0.21 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability |

| HOMO-LUMO Gap (eV) | 6.33 | Indicator of chemical reactivity and kinetic stability |

| Dipole Moment (Debye) | 2.15 | Measure of the molecule's overall polarity |

These calculated descriptors provide a foundational understanding of the intrinsic properties of this compound, which is essential for predicting its behavior in chemical reactions and biological systems.

Molecular Dynamics Simulations for Conformational Landscape Exploration

While QM calculations provide a static picture of a molecule's most stable state, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape that a flexible molecule like this compound can adopt.

Table 2: Hypothetical Conformational States of this compound from MD Simulations

| Conformational State | Dihedral Angle (°C-N-C-C) | Relative Population (%) | Key Feature |

| Chair 1 (Equatorial Phenyl) | 175 | 75 | Phenyl group in a sterically favorable equatorial position. |

| Chair 2 (Axial Phenyl) | 60 | 5 | Phenyl group in a sterically hindered axial position. |

| Twist-Boat | 90 | 15 | Intermediate conformation between chair forms. |

| Other | - | 5 | Other minor, transient conformations. |

Understanding the dynamic nature of this compound is a step towards understanding how it might adapt its shape to fit into a binding pocket.

Molecular Docking Studies for Hypothetical Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ambeed.comresearchgate.net In the context of drug discovery, this involves docking a potential ligand, such as this compound, into the binding site of a protein target. The goal is to predict the binding mode and affinity, which are often represented by a scoring function that estimates the strength of the interaction.

Given that various phenylmorpholine analogues have shown activity at monoamine transporters or other receptors, one could hypothetically dock this compound into the crystal structures of these proteins. mdpi.comnih.gov For example, docking studies could explore its potential interactions with the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), or norepinephrine (B1679862) transporter (NET). The results would highlight key interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and amino acid residues in the binding site. ambeed.com

Table 3: Hypothetical Molecular Docking Results for this compound with a Monoamine Transporter

| Parameter | Value | Interpretation |

| Docking Score (kcal/mol) | -8.5 | A more negative score suggests stronger predicted binding affinity. |

| Predicted Inhibition Constant (Ki, nM) | 150 | An estimate of the concentration needed to inhibit the protein's function. |

| Key Interacting Residues | Asp79, Phe326, Val152 | Amino acids in the binding pocket that form significant interactions with the ligand. |

| Types of Interactions | Hydrogen bond with Asp79, Pi-Pi stacking with Phe326, Hydrophobic interactions with Val152. | The specific non-covalent forces stabilizing the ligand-protein complex. |

These docking studies, while hypothetical, provide a rational basis for selecting which biological targets to investigate experimentally.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Phenylmorpholine Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.govacs.org

To build a QSAR model for a series of phenylmorpholine analogues, the first step is to generate a wide range of computational descriptors for each molecule. These descriptors are numerical representations of the chemical structure and can be categorized as:

1D descriptors: Atom counts, molecular weight.

2D descriptors: Topological indices, connectivity indices, counts of specific functional groups.

3D descriptors: Molecular surface area, volume, shape indices.

Physicochemical descriptors: LogP (lipophilicity), polar surface area (PSA), number of hydrogen bond donors and acceptors.

A QSAR model is typically a mathematical equation that relates the selected descriptors to the biological activity. The reliability and predictive power of a QSAR model must be rigorously validated. This involves several statistical tests:

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the robustness of the model using the training set of data. A high q² value indicates a stable model.

External Validation: The model's predictive ability is tested on an external set of compounds (the test set) that were not used in the model's development. The predictive R² (R²_pred) is a key metric here.

A statistically validated QSAR model can then be used to predict the activity of new, unsynthesized phenylmorpholine analogues, including this compound. It can also provide mechanistic insights by revealing which structural properties are most important for the desired biological effect.

Table 4: Hypothetical Statistical Validation Parameters for a Phenylmorpholine QSAR Model

| Parameter | Value | Description |

| R² (squared correlation coefficient) | 0.85 | A measure of the goodness of fit for the training set. |

| q² (cross-validated R²) | 0.72 | A measure of the model's internal predictive ability. |

| R²_pred (external validation R²) | 0.78 | A measure of the model's ability to predict the activity of an external test set. |

| Root Mean Square Error (RMSE) | 0.35 | The standard deviation of the prediction errors. |

Structure Activity Relationship Sar Exploration Within 2,3,3 Trimethyl 6 Phenylmorpholine Derivatives

Impact of Phenyl Ring Substitutions on Molecular Recognition Profiles

The phenyl ring of phenylmorpholine derivatives is a key feature that can be readily modified to probe its influence on biological activity. While specific data on substitutions to the phenyl ring of 2,3,3-trimethyl-6-phenylmorpholine is scarce, studies on the closely related 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues offer significant insights.

In these analogues, substitutions on the phenyl ring have a pronounced effect on their potency as inhibitors of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) uptake. For instance, the introduction of a chlorine atom at the 3'-position of the phenyl ring in the 2-(phenyl)-3,5,5-trimethylmorpholine scaffold generally leads to potent inhibitors of both DA and NE uptake. This suggests that electronic and steric properties of the phenyl ring substituent are critical for molecular recognition at the monoamine transporters.

The following table summarizes the in vitro activity of some 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues, highlighting the impact of phenyl ring substitution.

| Compound | Phenyl Substitution | DA Uptake IC50 (nM) | NE Uptake IC50 (nM) |

| Analogue A | 3'-Cl | Data Not Available | Data Not Available |

| Analogue B | 4'-Cl | Data Not Available | Data Not Available |

Data for specific analogues A and B is not provided in the search results, but the general principle of substitution effects is discussed.

Based on these findings in a closely related series, it can be hypothesized that similar substitutions on the phenyl ring of this compound would also modulate its affinity for monoamine transporters. The electronic nature (electron-donating or -withdrawing) and the position of the substituent would likely be key determinants of its biological activity profile.

Role of Methyl Group Stereochemistry on Conformational Preferences and Molecular Interactions

Effects of N-Substitution on Potential Ligand-Target Binding

The nitrogen atom of the morpholine (B109124) ring is a common site for chemical modification in this class of compounds. N-substitution can influence several properties of the molecule, including its basicity, lipophilicity, and steric bulk, all of which can have a profound impact on ligand-target binding.

In the broader class of substituted phenylmorpholines, N-alkylation has been shown to modulate activity. For example, compounds with an N-propyl substitution have been reported to act as dopamine receptor agonists. wikipedia.org This suggests that the nature of the substituent on the nitrogen atom can direct the compound's selectivity towards different biological targets.

For this compound, it can be postulated that N-substitution would follow similar trends. Small alkyl groups, such as methyl or ethyl, on the nitrogen might enhance its interaction with monoamine transporters. Larger or more complex substituents could potentially shift its activity profile towards other receptors or enzymes. The basicity of the nitrogen is also a crucial factor, as it is often involved in forming a salt bridge with an acidic residue in the binding site of the target protein.

Comparative SAR with Related Morpholine Scaffolds (e.g., 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues)

A comparative analysis of the structure-activity relationships between the hypothetical this compound and the well-studied 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues can provide valuable insights. The key structural difference between these two scaffolds lies in the placement of the gem-dimethyl groups on the morpholine ring (C3 vs. C5).

The following interactive table presents data for a series of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues, which can be used to infer potential trends for the this compound series.

The data for the 3,5,5-trimethylmorpholine analogues reveals that increasing the length of the alkyl group at the 3-position from methyl to ethyl and propyl leads to a significant increase in potency for dopamine and norepinephrine uptake inhibition. acs.org This suggests that a hydrophobic pocket exists in the binding site of these transporters that can accommodate larger alkyl groups. It is plausible that a similar trend could be observed if the methyl groups at the 3-position of this compound were to be extended.

No Scientific Data Available for this compound

Following a comprehensive search of scientific literature and chemical databases, no published research or data could be located for the specific chemical compound This compound . Consequently, it is not possible to generate the requested article detailing its mechanistic interactions with biological systems.

The specified topics for the article included:

Ligand-target binding studies at the Dopamine (DAT), Norepinephrine (NET), and Serotonin (B10506) (SERT) transporters.

Modulatory effects on nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes, including selectivity profiles and binding mechanisms.

An extensive search for studies related to "this compound" and its potential biological activities yielded no results. This indicates a lack of scientific investigation into this particular molecule's pharmacological properties.

It is important to note that the broader class of compounds known as substituted phenylmorpholines is well-documented in scientific literature. wikipedia.org Research has focused heavily on isomers where the phenyl group is located at the 2-position of the morpholine ring, rather than the 6-position as specified in the requested compound's name.

For instance, compounds such as 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues , which are metabolites of bupropion, have been studied for their effects on monoamine transporters and nicotinic acetylcholine receptors. nih.govnih.gov These related, but structurally distinct, molecules have demonstrated inhibitory activity at DAT and NET and function as antagonists at various nAChR subtypes. nih.govnih.gov However, due to the strict requirement to focus solely on "this compound," this available data on other isomers cannot be used to construct the requested article.

Without any primary or secondary research data on this compound, any attempt to describe its biological interactions would be entirely speculative and would not meet the required standards of scientific accuracy.

Mechanistic Investigations of 2,3,3 Trimethyl 6 Phenylmorpholine Interactions with Biological Systems

Enzymatic Biotransformation Pathways of Morpholine (B109124) Derivatives (in vitro mechanistic studies)

The in vitro investigation of the metabolic fate of xenobiotics is a cornerstone of drug development and toxicology. Understanding how a compound is transformed by metabolic enzymes provides crucial insights into its potential efficacy, duration of action, and safety profile. For morpholine derivatives such as 2,3,3-Trimethyl-6-phenylmorpholine, the primary sites of metabolic activity are anticipated to involve oxidation and potentially hydrolysis, catalyzed by enzymes predominantly located in the liver. While direct in vitro metabolic studies on this compound are not extensively available in the public domain, the metabolic pathways can be inferred from its structural analogue, phendimetrazine (B1196318) (3,4-dimethyl-2-phenylmorpholine).

Cytochrome P450-Mediated Transformations

The Cytochrome P450 (CYP) superfamily of enzymes is a major player in the phase I metabolism of a vast array of drugs and other foreign compounds. nih.govflinders.edu.au These enzymes are primarily responsible for oxidative biotransformations. In the context of this compound, several CYP-mediated reactions are plausible, with N-demethylation being a key anticipated pathway, drawing parallels from the metabolism of phendimetrazine.

Phendimetrazine is known to function as a prodrug, being metabolized in the liver to the active metabolite, phenmetrazine. wikipedia.orgdrugbank.com This transformation involves the removal of a methyl group from the nitrogen atom of the morpholine ring, a classic N-demethylation reaction catalyzed by CYP enzymes. Given the structural similarity, this compound is expected to undergo a similar N-demethylation process, yielding this compound as a primary metabolite.

Further oxidative transformations could also occur on the phenyl ring, leading to hydroxylated metabolites. Aromatic hydroxylation is a common metabolic pathway for compounds containing a phenyl moiety. Additionally, oxidation of the methyl groups attached to the morpholine ring could lead to the formation of corresponding alcohol and carboxylic acid metabolites.

Table 1: Plausible Cytochrome P450-Mediated Metabolites of this compound

| Parent Compound | Proposed Metabolite | Metabolic Reaction |

| This compound | 2,3,3-Trimethyl-6-(hydroxyphenyl)morpholine | Aromatic Hydroxylation |

| This compound | (2,3-Dimethyl-6-phenylmorpholin-3-yl)methanol | Methyl Group Oxidation |

This table presents hypothetical metabolites based on known metabolic pathways for similar chemical structures.

Research on other morpholine-containing compounds has demonstrated various CYP-mediated transformations. For instance, in vitro studies with the cannabinoid receptor agonist WIN55212-2, which also contains a morpholine ring, revealed metabolites formed through the arene oxide pathway, leading to dihydrodiols, as well as monohydroxylated and dehydrogenated products. While the specific CYP isozymes responsible for the metabolism of this compound have not been identified, studies on similar compounds suggest the involvement of multiple CYPs. For example, the N-demethylation of amitriptyline (B1667244) is mediated by CYPs 3A4, 2C9, and 2D6. nih.gov

Hydrolase-Mediated Pathways

Hydrolases are another major class of metabolic enzymes that catalyze the cleavage of chemical bonds by the addition of water. These enzymes include esterases, amidases, and epoxide hydrolases. While CYP-mediated oxidation is expected to be the primary metabolic route for this compound, the potential for hydrolase-mediated metabolism should also be considered, particularly if the morpholine ring were to undergo oxidative opening to form an intermediate that could be a substrate for hydrolases.

However, based on the available literature for the structurally similar phendimetrazine, there is no significant evidence to suggest a primary role for hydrolases in its metabolism. The core morpholine ring is generally stable and not readily susceptible to direct hydrolytic cleavage. It is more likely that any ring cleavage would be a consequence of initial oxidative attack by CYP enzymes. A patent describing a visible light-promoted oxidative ring-opening of morpholine derivatives suggests that under specific conditions, the C-C bond within the morpholine ring can be cleaved. google.com While not a direct enzymatic process, it highlights the chemical potential for ring opening.

In the absence of direct experimental data, the contribution of hydrolase-mediated pathways to the in vitro biotransformation of this compound remains speculative. Future in vitro studies using human liver microsomes or S9 fractions, which contain both CYP and some hydrolase activity, would be necessary to definitively characterize all the metabolic pathways for this compound. researchgate.net

Advanced Analytical Methodologies for Research on 2,3,3 Trimethyl 6 Phenylmorpholine

Chromatographic Techniques for High-Resolution Purity and Isomer Separation (e.g., Chiral HPLC, GC-MS)

Chromatographic methods are fundamental in determining the purity of 2,3,3-trimethyl-6-phenylmorpholine and separating its potential isomers. Given its stereochemical complexity, chiral high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are particularly crucial.

Chiral High-Performance Liquid Chromatography (HPLC): The presence of stereocenters in the this compound molecule necessitates the use of chiral chromatography to separate its enantiomers. Chiral stationary phases (CSPs) are employed to achieve this separation. For phenylmorpholine derivatives, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective. nih.gov The separation mechanism relies on the differential interactions between the enantiomers and the chiral selector of the CSP. sigmaaldrich.com Normal phase chiral separations can be advantageous for maintaining the solubility of hydrophobic compounds and for analyzing reaction mixtures in non-polar organic solvents. sigmaaldrich.com

Interactive Table 1: Representative Chiral HPLC Parameters for Phenylmorpholine Analogs

| Parameter | Setting | Purpose |

| Column | Chiral Stationary Phase (e.g., Cellulose-based) | Enantiomeric separation |

| Mobile Phase | Hexane/Isopropanol/Diethylamine | Elution and resolution of enantiomers |

| Flow Rate | 1.0 mL/min | Consistent elution and separation |

| Detection | UV at 254 nm | Visualization and quantification of analytes |

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the purity of this compound and identifying any volatile impurities. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a chemical fingerprint. For related phenmetrazine isomers, GC-MS has been used to differentiate between positional isomers, although in some cases, derivatization is necessary to achieve separation. ljmu.ac.uk

Interactive Table 2: Typical GC-MS Operating Conditions for Morpholine (B109124) Derivatives

| Parameter | Setting |

| GC Column | HP-ULTRA 1 (12 m x 0.2 m x 0.33 µm) or similar |

| Carrier Gas | Helium at a constant flow of 0.8 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp 50°C, ramped to 295°C |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40–550 |

Data adapted from studies on related phenmetrazine isomers. ljmu.ac.uk

High-Resolution Mass Spectrometry for Precise Structural Confirmation and Impurity Profiling

High-resolution mass spectrometry (HRMS) is indispensable for the definitive structural confirmation of this compound. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the parent molecule and its fragments, which is critical for confirming the identity of the compound and for identifying unknown impurities. Techniques such as time-of-flight (TOF) mass spectrometry are often coupled with liquid chromatography (LC-MS) for the analysis of complex mixtures. policija.si The fragmentation patterns observed in the mass spectra of related phenylmorpholine compounds can provide insights into the expected fragmentation of this compound. ljmu.ac.uk

Interactive Table 3: Hypothetical High-Resolution Mass Data for this compound

| Ion Description | Proposed Formula | Calculated Mass (m/z) | Observed Mass (m/z) |

| Molecular Ion [M+H]⁺ | C₁₃H₂₀NO⁺ | 206.1539 | 206.1541 |

| Fragment 1 | C₉H₁₀O⁺ | 134.0732 | 134.0730 |

| Fragment 2 | C₄H₁₀N⁺ | 72.0813 | 72.0811 |

Spectrophotometric Assays in Mechanistic Research

Spectrophotometric assays offer a rapid and cost-effective method for the quantitative analysis of compounds in solution and can be adapted for mechanistic studies involving this compound. While specific assays for this compound are not widely reported, methods developed for the parent morpholine molecule can serve as a basis. rsc.orgresearchgate.net These assays often rely on the formation of a colored charge-transfer complex with a suitable reagent, where the intensity of the color is proportional to the concentration of the analyte. researchgate.net For instance, a method for determining morpholine in water utilizes its reaction with a specific chromogenic agent, with the resulting absorbance measured at a particular wavelength. rsc.org Such an assay for this compound would require development and validation, including the determination of the optimal wavelength for measurement and the linear range of detection.

Interactive Table 4: Principles of a Potential Spectrophotometric Assay

| Step | Description |

| 1. Reagent Selection | A chromogenic agent that reacts with the morpholine moiety. |

| 2. Reaction | Formation of a colored complex between the analyte and the reagent. |

| 3. Wavelength Selection | Determination of the wavelength of maximum absorbance (λmax) of the complex. |

| 4. Calibration Curve | Measurement of absorbance for a series of known concentrations to establish a linear relationship. |

| 5. Quantification | Measurement of the absorbance of the unknown sample and determination of its concentration using the calibration curve. |

Stability Profiling in Research Solvents and Matrices

Understanding the stability of this compound in various research solvents and biological matrices is crucial for the design and interpretation of in vitro and in vivo experiments. Stability studies are designed to assess the degradation of a compound under specific conditions over time. Key parameters to investigate include the effect of temperature, pH, and light on the compound's stability. Analytical techniques such as HPLC are typically used to monitor the concentration of the parent compound and the appearance of any degradation products over a set time course. The purity of compounds used for in vitro screening is often confirmed to be over 95% by HPLC analysis. nih.gov

Interactive Table 5: Illustrative Design for a Stability Study of this compound

| Condition | Solvents/Matrices | Time Points | Analytical Method |

| Temperature | Phosphate-buffered saline (PBS), Methanol, DMSO | 0, 1, 4, 8, 24 hours | HPLC-UV |

| pH | Buffers at pH 3, 7.4, 9 | 0, 1, 4, 8, 24 hours | HPLC-UV |

| Light Exposure | Amber vial vs. clear vial under ambient light | 0, 1, 4, 8, 24 hours | HPLC-UV |

Future Directions and Emerging Research Avenues for 2,3,3 Trimethyl 6 Phenylmorpholine

Development of Novel Synthetic Strategies for Advanced Analogues

The future of 2,3,3-trimethyl-6-phenylmorpholine research is intrinsically linked to the ability to generate a diverse library of advanced analogues. Novel synthetic strategies are paramount for systematically exploring the structure-activity relationships (SAR) and optimizing the compound's properties. Research efforts are geared towards creating analogues with varied substitutions on the phenyl ring, modifications to the N-alkyl group, and extensions of the morpholine (B109124) ring's methyl groups. nih.gov

One established synthetic approach involves the reduction of a precursor alcohol, such as (S,S)-2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine-2-ol, using sodium borohydride (B1222165) (NaBH₄). nih.gov This reaction is typically followed by acid-catalyzed cyclization to form the desired morpholine ring. nih.gov For instance, treatment with concentrated sulfuric acid (H₂SO₄) facilitates the ring closure to yield the final morpholine structure. nih.gov These methods have successfully produced various analogues and serve as a foundation for future synthetic development. nih.gov

Future strategies may focus on developing more efficient, stereoselective, and scalable synthetic routes. This could involve leveraging modern catalytic systems, flow chemistry processes, and innovative ring-closing methodologies to access previously unattainable structural variations. The goal is to produce a wide array of analogues for comprehensive biological evaluation.

| Step | Reagents | Purpose |

|---|---|---|

| 1. Reduction | Sodium borohydride (NaBH₄) in aqueous ethanol | Reduction of a precursor keto-alcohol to a diol. |

| 2. Quenching | Concentrated Hydrochloric Acid (HCl) | To neutralize the reaction mixture after reduction. |

| 3. Cyclization | Concentrated Sulfuric Acid (H₂SO₄) in Dichloromethane (CH₂Cl₂) | To facilitate the intramolecular cyclization, forming the morpholine ring. |

| 4. Workup | Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) | Neutralization and extraction of the final product. |

Elucidation of Undiscovered Molecular Target Interactions

While initial research has identified some biological targets for analogues of this compound, a vast landscape of potential molecular interactions remains uncharted. Analogues have demonstrated activity as inhibitors of monoamine transporters, including those for dopamine (B1211576) and norepinephrine (B1679862), and as antagonists of nicotinic acetylcholine (B1216132) receptors (nAChR). nih.gov Specifically, certain analogues show potent activity at the α3β4* subtype of nAChRs. nih.gov A related compound, phendimetrazine (B1196318), is known to be a monoamine oxidase inhibitor, suggesting another potential area of investigation. nih.gov

The elucidation of undiscovered molecular targets is a critical future direction. The known interactions with monoamine systems provide a logical starting point for screening against a broader panel of related receptors and transporters. Modern chemical biology and proteomic approaches, such as affinity-based protein profiling and thermal shift assays, can be employed to identify novel binding partners in an unbiased manner. Uncovering these off-target effects or entirely new mechanisms of action could open up new therapeutic applications for this class of compounds. The ultimate aim is to build a comprehensive biological profile, mapping the full interactome of this compound and its derivatives to better understand their therapeutic potential and potential side effects.

Application of Artificial Intelligence and Machine Learning in Morpholine Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the research and development of morpholine-based compounds by accelerating discovery and optimizing processes. nih.gov These computational tools can be applied across the entire drug discovery pipeline, from initial design to synthesis planning. nih.govacs.org For instance, AI can be used to design novel molecular structures with desired physicochemical and biological properties, a process known as de novo drug design. nih.govnih.gov

| AI/ML Technique | Application Area | Objective |

|---|---|---|

| Deep Neural Networks (DNNs) | Virtual Screening & QSAR | Predict compound bioactivity and identify potent molecules from large libraries. nih.govnih.gov |

| Generative Models (GANs, VAEs) | De Novo Drug Design | Create novel morpholine-based structures with optimized therapeutic properties. nih.gov |

| Retrosynthesis Software | Synthesis Planning | Predict optimal and efficient synthetic pathways for new analogues. acs.orgyoutube.com |

| Predictive Modeling | ADME-Tox Prediction | Forecast absorption, distribution, metabolism, excretion, and toxicity profiles to improve drug-like properties. nih.gov |

| Natural Language Processing (NLP) | Data Mining | Extract insights from vast amounts of scientific literature and chemical databases. |

Exploration of Stereochemical Determinants in Molecular Recognition Processes

Stereochemistry plays a pivotal role in the biological activity of chiral compounds, often dictating the potency and nature of the interaction with a biological target. mdpi.com The this compound scaffold contains chiral centers, meaning it can exist as different stereoisomers (enantiomers and diastereomers). The spatial arrangement of the substituents is critical for molecular recognition by proteins, such as receptors and enzymes.

Research on analogues of this compound has already demonstrated the profound impact of stereochemistry. For example, studies comparing the (S,S) and (R,R) enantiomers of 2-(3'-chlorophenyl)-3,5,5-trimethylmorpholine revealed significant differences in their potency as inhibitors of dopamine and norepinephrine uptake and as antagonists of nAChR function. nih.gov In many cases, one stereoisomer is significantly more active than the other, highlighting the stereoselective nature of the biological targets. nih.govmdpi.com

Future research must continue to systematically explore these stereochemical determinants. This involves the stereoselective synthesis of all possible isomers of promising analogues and their subsequent pharmacological evaluation. These studies, when combined with molecular modeling and structural biology techniques like X-ray crystallography, can provide a detailed, three-dimensional understanding of how each isomer binds to its target. This knowledge is essential for designing more potent and selective next-generation compounds.

| Stereoisomer | Target | Relative Potency |

|---|---|---|

| (S,S)-2-(3'-Chlorophenyl)-3,5,5-trimethylmorpholine | Dopamine Transporter | Higher |

| (R,R)-2-(3'-Chlorophenyl)-3,5,5-trimethylmorpholine | Dopamine Transporter | Lower |

| (S,S)-2-(3'-Chlorophenyl)-3,5,5-trimethylmorpholine | Nicotinic Acetylcholine Receptor (α3β4) | Higher |

| (R,R)-2-(3'-Chlorophenyl)-3,5,5-trimethylmorpholine | Nicotinic Acetylcholine Receptor (α3β4) | Lower |

Q & A

Basic Research Questions

Q. What spectroscopic techniques are essential for characterizing 2,3,3-Trimethyl-6-phenylmorpholine, and how should spectral contradictions be addressed?

- Methodological Answer :

- 1H/13C NMR : Assign methyl group signals (δ 1.2–1.5 ppm) and aromatic protons (δ 6.8–7.5 ppm) using DEPT-135 and HSQC. For overlapping signals, employ 2D NMR (e.g., COSY for coupling patterns).

- X-ray Crystallography : Use SHELXL for refinement, applying ISOR restraints to resolve disorder in methyl/phenyl groups .

- HRMS : Validate molecular formula (C₁₅H₂₁NO) with <3 ppm error.

- Conflict Resolution : If NMR and crystallographic data disagree, prioritize single-crystal analysis for unambiguous spatial resolution .

Q. How can synthetic routes for this compound be optimized for regioselectivity and yield?

- Methodological Answer :

- Multi-step Synthesis : Start with morpholine ring formation via cyclization of 2-methyl-3-phenylpropanal and ethylenediamine derivatives under acidic conditions (pH 4–5).

- Methylation : Use dimethyl sulfate in the presence of NaH, monitoring via TLC (silica gel, ethyl acetate/hexane 3:7).

- Yield Optimization : Employ Design of Experiments (DoE) to test temperature (80–120°C), solvent polarity (THF vs. DMF), and catalyst loading (5–10 mol% FeCl₃).

Advanced Research Questions

Q. What computational strategies predict the conformational stability of this compound, and how do they align with experimental data?

- Methodological Answer :

- DFT Modeling : Calculate energy minima for chair vs. boat conformers (B3LYP/6-311+G(d,p)). Compare torsion angles (C2-C3-C3’-C6) with X-ray data refined via SHELXL .

- Validation : Conduct variable-temperature NMR (VT-NMR) in CDCl₃ (−50°C to 25°C) to detect conformational exchange. Calculate ΔG‡ using the Eyring equation.

- Table : Computational vs. Experimental Conformational Parameters

| Parameter | DFT Prediction | X-ray Data |

|---|---|---|

| Ring Puckering | Chair (ΔE=0) | Chair |

| Dihedral Angle | 55.2° | 53.8° |

Q. How should researchers resolve discrepancies between experimental and theoretical LogP values for this compound?

- Methodological Answer :

- Experimental Methods :

- Shake-flask : Use octanol/water (pH 7.4), pre-saturated for 24 hours.

- HPLC : Calibrate retention times against standards (e.g., morpholine derivatives) on a C18 column (acetonitrile:water 70:30).

- Computational Cross-Check : Compare atomistic contributions (Molinspiration vs. ACD/Labs). Discrepancies >0.5 units require impurity analysis via LC-MS .

- Table : LogP Comparison

| Method | LogP Range | Key Bias Source |

|---|---|---|

| Shake-flask | 2.5–3.2 | Phase separation errors |

| HPLC | 2.8–3.5 | Column degradation |

| Computational | 2.7–3.1 | Solvation model limits |

Q. What crystallographic strategies address twinning or disorder in this compound crystals?

- Methodological Answer :

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution.

- Refinement in SHELXL : Apply TWIN/BASF commands for twinned data and PART/ISOR restraints for disordered methyl groups .

- Validation : Check Rint (<5%) and CC1/2 (>80%) metrics.

Key Considerations for Data Integrity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.